![molecular formula C16H22Cl2N2O2S B1527411 Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate dihydrochloride CAS No. 1354950-45-0](/img/structure/B1527411.png)
Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate dihydrochloride
Overview
Description
The compound is a derivative of benzothiophene, which is a type of heterocyclic compound. It also contains a piperazine ring, which is a common feature in many pharmaceutical drugs .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through multi-step procedures. For example, structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized through a multi-step procedure .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by techniques such as IR spectroscopy, 1H NMR, 13C NMR, and mass spectrometry, as is common for similar compounds .Scientific Research Applications
Antibacterial Activity
This compound has been explored for its potential in combating bacterial infections. A study published in the Russian Journal of Organic Chemistry detailed the synthesis of novel derivatives of 3-(piperazin-1-yl)-1,2-benzothiazole, which includes the core structure of our compound of interest . These derivatives exhibited significant antibacterial activity, particularly against strains like Bacillus subtilis and Staphylococcus aureus. The presence of the piperazine moiety is believed to enhance the compound’s ability to interact with bacterial cell membranes, leading to its antibacterial efficacy.
Antipsychotic Drug Development
Compounds containing the piperazine group have been identified as potential antipsychotic drugs due to their antagonistic effects on dopamine and serotonin receptors . Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate dihydrochloride could serve as a precursor or a lead compound in the synthesis of new antipsychotic medications, contributing to the treatment of disorders such as schizophrenia.
Antiviral Research
Piperazine derivatives are known for their antiviral properties, including activity against HIV-1 . By modifying the ethyl group or the benzothiophene moiety, researchers can create analogs that might inhibit viral replication or protein function, offering a pathway to new antiviral therapies.
Cancer Therapeutics
The structural flexibility of piperazine-containing compounds allows for the development of targeted cancer therapies. These compounds can be designed to interfere with specific cellular pathways or proteins that are overexpressed in cancer cells, providing a targeted approach to treatment .
Neurological Disorder Treatment
The modulation of neurotransmitter systems by piperazine derivatives makes them candidates for treating neurological disorders. By acting on central nervous system receptors, these compounds could potentially alleviate symptoms of diseases like Parkinson’s or Alzheimer’s .
Chemical Synthesis and Catalysis
In synthetic chemistry, piperazine derivatives serve as intermediates and catalysts for various reactions. Their unique chemical properties can facilitate the synthesis of complex molecules, making them valuable tools in the development of new materials and chemicals .
Agricultural Chemicals
The versatility of piperazine compounds extends to agriculture, where they can be used to develop pesticides and herbicides. Their biological activity can be harnessed to protect crops from pests and diseases, contributing to increased agricultural productivity .
properties
IUPAC Name |
ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S.2ClH/c1-2-20-16(19)15-13(11-18-9-7-17-8-10-18)12-5-3-4-6-14(12)21-15;;/h3-6,17H,2,7-11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGACHGSXAAHHIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)CN3CCNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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